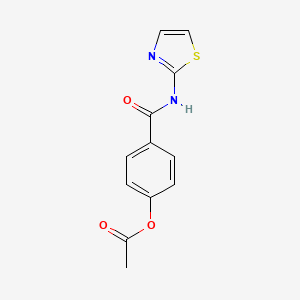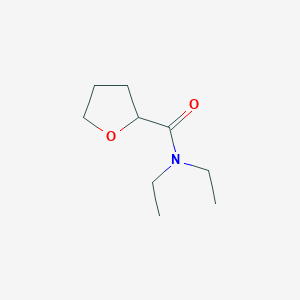
N,N-diethyltetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyltetrahydrofuran-2-carboxamide is a chemical compound belonging to the class of carboxamides. Carboxamides are known for their utility in various fields, including organic synthesis, medicinal chemistry, and industrial applications. This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, and an amide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyltetrahydrofuran-2-carboxamide typically involves the amidation of tetrahydrofuran-2-carboxylic acid with diethylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyltetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N,N-diethyltetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound to study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Mécanisme D'action
The mechanism of action of N,N-diethyltetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydrofuran ring may interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethyl-2-furancarboxamide: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
N,N-diethyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a tetrahydrofuran ring.
N,N-diethyl-2-piperidone: Features a piperidone ring instead of a tetrahydrofuran ring.
Uniqueness
N,N-diethyltetrahydrofuran-2-carboxamide is unique due to its tetrahydrofuran ring, which imparts specific chemical and physical properties. This ring structure enhances the compound’s solubility and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N,N-diethyloxolane-2-carboxamide |
InChI |
InChI=1S/C9H17NO2/c1-3-10(4-2)9(11)8-6-5-7-12-8/h8H,3-7H2,1-2H3 |
Clé InChI |
VJQWZUYIVOPYHF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B14938791.png)

![4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14938816.png)

![Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14938825.png)
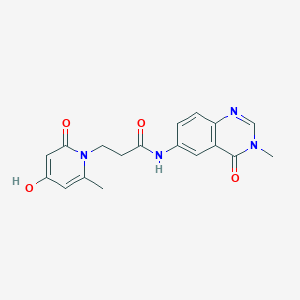
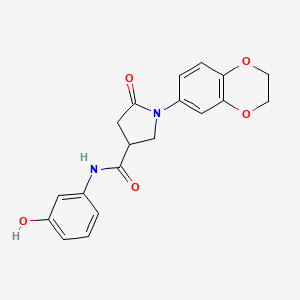
![7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14938842.png)

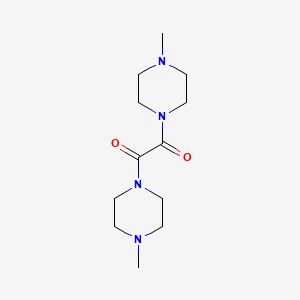
![4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14938878.png)
![7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B14938882.png)
![ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate](/img/structure/B14938891.png)
